In Vivo Anti-Arthritic Efficacy in Rat Lipoidalamine Model: BF389 Versus Naproxen and Diclofenac
In a 21-day oral dosing study in the lipoidalamine (LA) arthritis rat model, BF389 demonstrated superior anti-arthritic potency compared to naproxen and diclofenac, as quantified by ED50 values for inhibition of paw swelling on day 21 [1]. The same study included piroxicam as an additional comparator; piroxicam showed numerically lower ED50 (0.6 mg/kg) but exhibited a markedly inferior ulcerogenic safety profile (UD50/ED50 ratio not reported but typical for piroxicam is <2) [2].
| Evidence Dimension | Oral ED50 for inhibition of paw swelling (anti-arthritic efficacy) |
|---|---|
| Target Compound Data | 0.9 mg/kg |
| Comparator Or Baseline | Naproxen: 3.9 mg/kg; Diclofenac: 4.9 mg/kg; Piroxicam: 0.6 mg/kg |
| Quantified Difference | BF389 is 4.3-fold more potent than naproxen and 5.4-fold more potent than diclofenac |
| Conditions | Rat lipoidalamine (LA) arthritis model; daily oral dosing for 21 days; efficacy assessed on day 21 |
Why This Matters
This 4- to 5-fold potency advantage over two widely prescribed NSAIDs, coupled with the safety data in Evidence_Item 2, establishes BF389's superior therapeutic index for preclinical arthritis research requiring prolonged dosing.
- [1] Bendele AM, Benslay DN, Hom JT, Spaethe SM, Ruterbories KJ, Lindstrom TD, Lee SJ, Naismith RW. Anti-inflammatory activity of BF389, a Di-T-butylphenol, in animal models of arthritis. J Pharmacol Exp Ther. 1992 Jan;260(1):300-5. PMID: 1309875. View Source
- [2] Wong S, Lee SJ, Frierson MR 3rd, Proch J, Miskowski TA, Rigby BS, Schmolka SJ, Naismith RW, Kreutzer DC, Lindquist R. Antiarthritic profile of BF-389--a novel anti-inflammatory agent with low ulcerogenic liability. Agents Actions. 1992 Sep;37(1-2):90-8. doi: 10.1007/BF01987895. PMID: 1456184. View Source
